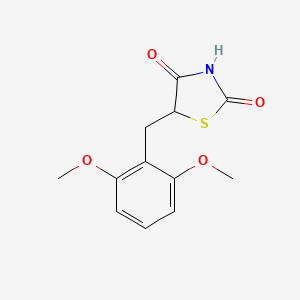

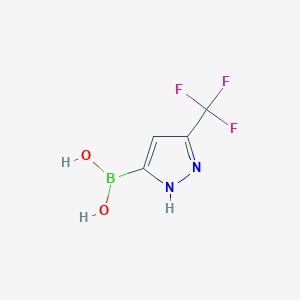

![molecular formula C26H22N2O3S B2501489 3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291865-81-0](/img/structure/B2501489.png)

3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the study in paper describes the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally similar to the compound . These derivatives were obtained by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. Similarly, paper discusses the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives by reacting various compounds with phenacyl bromide derivatives to yield a series of sulfanyl pyrimidin-4(3H)-ones.

Molecular Structure Analysis

The molecular structure of sulfanyl pyrimidin-4(3H)-one derivatives has been elucidated using spectroscopic methods and elemental analyses . These compounds typically feature a pyrimidine ring, which can adopt various conformations, as seen in related compounds such as the sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives synthesized in paper . The conformation of the pyrimidine ring in these compounds is intermediate between the boat, screw-boat, and twist-boat forms, which may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one" are not detailed in the provided papers, the general reactivity of sulfanyl pyrimidin-4(3H)-one derivatives can be inferred. These compounds may undergo further functionalization through reactions at the pyrimidine ring or the sulfanyl group, potentially leading to a variety of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar sulfanyl pyrimidin-4(3H)-one derivatives, one can expect these compounds to have moderate solubility in organic solvents and to exhibit solid-state properties such as polymorphism and specific hydrogen-bonding patterns, as observed in the crystal structures of related compounds .

Applications De Recherche Scientifique

Synthesis and Properties

- The synthesis of new fluorescent compounds, including pyrimidine derivatives, highlights a method for producing compounds with strong solid-state fluorescence. This approach involves the synthesis from heterocyclic ketene dithioacetals and guanidine carbonate or (S)-methylisothiourea sulfate under reflux conditions in pyridine. These compounds, due to their absorption and emission properties, could be significant for applications requiring fluorescence-based detection or analysis (Yokota et al., 2012).

Chemical Characterization and Computational Studies

- Chemical characterization and computational studies of Sulfadiazine-Ortho-Vanillin Schiff base provide insights into the structural and electronic properties of such compounds. Density Functional Theory (DFT) calculations help to understand the geometry, vibrational wave numbers, and nonlinear optical (NLO) properties, suggesting potential applications in materials science and photonic devices (Shahid et al., 2018).

Antibacterial Agents

- The development of 2,4-diamino-5-benzylpyrimidines as antibacterial agents demonstrates the potential of pyrimidine derivatives in addressing antibiotic resistance and providing new therapeutic options against anaerobic organisms and other bacterial pathogens (Roth et al., 1989).

Advanced Synthesis Techniques

- Highly regioselective synthesis techniques for 2-(methylsulfanyl)pyrimidin-4(3H)-ones showcase advancements in synthetic chemistry that enable the production of compounds with specific structural features, potentially useful in various research and industrial applications (Dos Santos et al., 2015).

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c1-17-10-12-18(13-11-17)16-32-26-27-23-21-8-3-4-9-22(21)31-24(23)25(29)28(26)15-19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMRHZILWYDVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

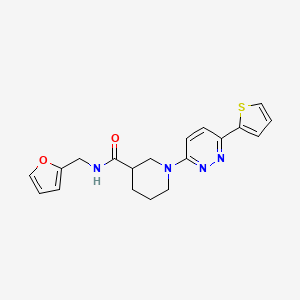

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)

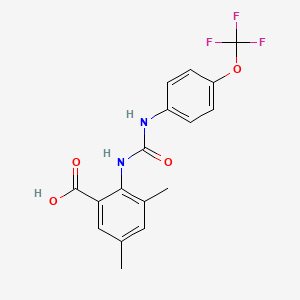

![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)

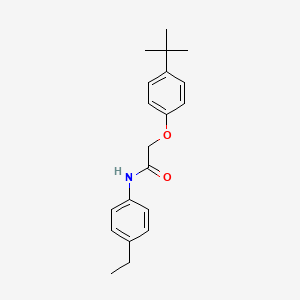

![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)